ethyl 5-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-4-phenyl-1,3-thiazol-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-4-phenyl-1,3-thiazol-2-ylcarbamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoroethoxy group, a pyridinyl ring, and a thiazolylcarbamate moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-4-phenyl-1,3-thiazol-2-ylcarbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloromethylpyridine with substituted imidazole-2-thione in the presence of sodium methoxide, leading to the formation of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles . These intermediates can then be further reacted to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-4-phenyl-1,3-thiazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and thiazolyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-4-phenyl-1,3-thiazol-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 5-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-4-phenyl-1,3-thiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Eigenschaften
Molekularformel |
C20H18F3N3O3S |
---|---|
Molekulargewicht |
437.4g/mol |
IUPAC-Name |
ethyl N-[5-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-4-phenyl-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C20H18F3N3O3S/c1-3-28-19(27)26-18-25-16(13-7-5-4-6-8-13)17(30-18)15-12(2)14(9-10-24-15)29-11-20(21,22)23/h4-10H,3,11H2,1-2H3,(H,25,26,27) |
InChI-Schlüssel |
ZHIHJSPVKJTPMJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=NC(=C(S1)C2=NC=CC(=C2C)OCC(F)(F)F)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)NC1=NC(=C(S1)C2=NC=CC(=C2C)OCC(F)(F)F)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.